Nobotanin I Nobotanin I Nobotanin I is a natural product found in Heterocentron subtriplinervium with data available.
Brand Name: Vulcanchem
CAS No.: 113900-94-0
VCID: VC20818357
InChI: InChI=1S/C89H58O56/c90-28-1-17(2-29(91)50(28)101)77(120)131-15-42-72-74-76(89(136-42)145-79(122)19-5-32(94)52(103)33(95)6-19)143-85(128)25-14-40(59(110)66(117)49(25)45-21(82(125)140-74)8-35(97)54(105)62(45)113)133-69-26(10-37(99)56(107)67(69)118)86(129)135-41-12-23-47(64(115)60(41)111)44-20(7-34(96)53(104)61(44)112)81(124)138-71-43(16-132-80(23)123)137-88(144-78(121)18-3-30(92)51(102)31(93)4-18)75-73(71)141-84(127)24-13-39(134-70-27(87(130)139-72)11-38(100)57(108)68(70)119)58(109)65(116)48(24)46-22(83(126)142-75)9-36(98)55(106)63(46)114/h1-14,42-43,71-76,88-119H,15-16H2
SMILES: C1C2C3C4C(C(O2)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O4)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C2C9OC(=O)C4=CC(=C(C(=C4C4=C(C(=C(C=C4C(=O)O2)OC2=C(C(=C(C=C2C(=O)OC2=C(C(=C(C(=C2)C(=O)O1)C1=C(C(=C(C=C1C(=O)O3)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O
Molecular Formula: C89H58O56
Molecular Weight: 2023.4 g/mol

Nobotanin I

CAS No.: 113900-94-0

Cat. No.: VC20818357

Molecular Formula: C89H58O56

Molecular Weight: 2023.4 g/mol

* For research use only. Not for human or veterinary use.

Nobotanin I - 113900-94-0

Specification

Description Nobotanin I is a natural product found in Heterocentron subtriplinervium with data available.
CAS No. 113900-94-0
Molecular Formula C89H58O56
Molecular Weight 2023.4 g/mol
IUPAC Name [4,5,6,21,22,23,26,27,31,32,33,39,40,43,44,45,59,60,61,64,65-henicosahydroxy-9,18,36,48,56,68,73,78-octaoxo-14,53-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,13,17,29,37,49,52,55,69,72,79-dodecaoxatetradecacyclo[48.15.5.538,51.415,28.03,8.011,16.019,24.030,35.042,47.054,70.057,62.063,67.025,77.041,74]nonaheptaconta-1(65),3,5,7,19,21,23,25,27,30,32,34,38,40,42,44,46,57,59,61,63,66,74,76-tetracosaen-12-yl]methyl 3,4,5-trihydroxybenzoate
Standard InChI InChI=1S/C89H58O56/c90-28-1-17(2-29(91)50(28)101)77(120)131-15-42-72-74-76(89(136-42)145-79(122)19-5-32(94)52(103)33(95)6-19)143-85(128)25-14-40(59(110)66(117)49(25)45-21(82(125)140-74)8-35(97)54(105)62(45)113)133-69-26(10-37(99)56(107)67(69)118)86(129)135-41-12-23-47(64(115)60(41)111)44-20(7-34(96)53(104)61(44)112)81(124)138-71-43(16-132-80(23)123)137-88(144-78(121)18-3-30(92)51(102)31(93)4-18)75-73(71)141-84(127)24-13-39(134-70-27(87(130)139-72)11-38(100)57(108)68(70)119)58(109)65(116)48(24)46-22(83(126)142-75)9-36(98)55(106)63(46)114/h1-14,42-43,71-76,88-119H,15-16H2
Standard InChI Key BGNYNPMCOYJEDR-UHFFFAOYSA-N
SMILES C1C2C3C4C(C(O2)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O4)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C2C9OC(=O)C4=CC(=C(C(=C4C4=C(C(=C(C=C4C(=O)O2)OC2=C(C(=C(C=C2C(=O)OC2=C(C(=C(C(=C2)C(=O)O1)C1=C(C(=C(C=C1C(=O)O3)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O
Canonical SMILES C1C2C3C4C(C(O2)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O4)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C2C9OC(=O)C4=CC(=C(C(=C4C4=C(C(=C(C=C4C(=O)O2)OC2=C(C(=C(C=C2C(=O)OC2=C(C(=C(C(=C2)C(=O)O1)C1=C(C(=C(C=C1C(=O)O3)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator